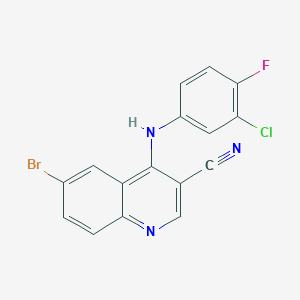

6-Bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile

Description

Properties

CAS No. |

915369-04-9 |

|---|---|

Molecular Formula |

C16H8BrClFN3 |

Molecular Weight |

376.61 g/mol |

IUPAC Name |

6-bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile |

InChI |

InChI=1S/C16H8BrClFN3/c17-10-1-4-15-12(5-10)16(9(7-20)8-21-15)22-11-2-3-14(19)13(18)6-11/h1-6,8H,(H,21,22) |

InChI Key |

IAAKBYQRKJXESB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C#N)Br)Cl)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with 4-aminoquinoline or its derivatives, which undergo bromination to introduce the bromine at the 6-position.

- A key intermediate is 4-bromo-3-ethoxyanilino-(N-3-chloro-4-fluorophenyl)-2-cyano-2-propenamide , which is further processed to the target compound.

- The cyano group at the 3-position is introduced via cyanoacetic acid derivatives or cyanoacetate esters, which are converted into quinolinecarbonitriles through cyclization and substitution reactions.

Bromination and Halogenation

- Bromination of 4-aminoquinoline is performed using bromine or brominating agents under controlled temperature to selectively brominate the 6-position.

- Phosphorus oxychloride (POCl3) is used to facilitate cyclization and chlorination steps, often under reflux conditions for extended periods (e.g., 24 hours) to ensure complete conversion.

- The halogenation steps are critical for installing the bromine and chlorine atoms at the correct positions on the quinoline ring.

Formation of the Anilino Substituent

- The 3-chloro-4-fluoroaniline is introduced via nucleophilic aromatic substitution at the 4-position of the quinoline ring.

- This step is typically carried out by heating the quinoline intermediate with the substituted aniline in solvents such as toluene or 2-ethoxyethanol, sometimes in the presence of bases like pyridine hydrochloride to promote substitution.

- Reaction temperatures range from 80 °C to 115 °C, with reaction times from 45 minutes to several hours depending on scale and conditions.

Workup and Purification

- After completion of the reaction, the mixture is cooled and filtered to collect the solid product.

- Washing with solvents such as acetonitrile, water, and hexane removes impurities.

- Drying under vacuum at controlled temperatures (e.g., 55 °C) yields the final product as an orange-yellow solid with high purity (>92% by HPLC).

- Yields reported range from 72% to 84% depending on scale and specific conditions.

Representative Preparation Procedure (Based on Patent WO2005019201A2)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-bromo-3-ethoxyanilino-(N-3-chloro-4-fluorophenyl)-2-cyano-2-propenamide, methanol, acetonitrile, POCl3 | Suspension heated to 80-82 °C; POCl3 added dropwise over 30 min; reflux 24 h | Conversion to 6-bromo-[7-ethoxy-4-(3-chloro-4-fluorophenyl)amino]-3-quinolinecarbonitrile |

| 2 | Cooling to 0-10 °C, filtration, washing with acetonitrile | Isolation of crude product | Filter cake collected |

| 3 | THF, ammonium hydroxide solution, water | Suspension warmed to 35-40 °C; ammonium hydroxide added slowly; water added; cooled to 15-20 °C | Precipitation of target compound |

| 4 | Filtration, washing with hot water and acetonitrile, vacuum drying | Purification | Final product obtained (806 g, 84% yield, >96% purity) |

Analytical and Purity Data

| Parameter | Value |

|---|---|

| Melting Point | 213-215 °C |

| Purity (HPLC) | >92% to >96% |

| Yield | 72% to 84% |

| Physical Appearance | Orange-yellow solid |

Additional Notes on Process Optimization

- Reaction monitoring by HPLC is essential to ensure the starting material is consumed to less than 3% before workup.

- Use of solvents like acetonitrile and THF facilitates solubility and reaction kinetics.

- Temperature control during addition of reagents (e.g., POCl3, ammonium hydroxide) is critical to avoid side reactions and degradation.

- Scale-up involves maintaining stirring, temperature, and addition rates to ensure reproducibility and safety.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Bromination & Cyclization | 4-aminoquinoline, Br2 or POCl3 | Reflux, 24 h | Introduce bromine at 6-position, form quinoline ring |

| 2 | Nucleophilic Aromatic Substitution | 3-chloro-4-fluoroaniline, pyridine HCl | 80-115 °C, 0.75-4.5 h | Attach anilino group at 4-position |

| 3 | Carbonitrile Formation | Cyanoacetic acid derivatives | Heating in toluene or diphenyl ether | Form 3-carbonitrile quinoline core |

| 4 | Workup & Purification | Filtration, washing, drying | Cooling, vacuum drying | Isolate pure compound |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 6-Bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile is a notable member of the quinoline family, recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article delves into its applications, supported by relevant data tables and case studies.

Basic Information

- Chemical Name : this compound

- CAS Number : 915369-04-9

- Molecular Formula : C16H8BrClFN3

- Molecular Weight : 368.7 g/mol

Structural Characteristics

The compound features a quinoline core substituted with bromine, chlorine, and fluorine atoms, which are crucial for its biological activity. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its antitumor properties. Its structural modifications allow it to interact with various biological pathways, making it a candidate for cancer treatment.

Case Study: Anticancer Activity

In a study examining various quinoline derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of specific kinases involved in cell proliferation and survival.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The halogen substitutions enhance the lipophilicity of the molecule, facilitating better membrane penetration.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

Potential in Neurological Research

There is emerging interest in the neuroprotective effects of quinoline derivatives. Preliminary studies suggest that this compound may have implications in treating neurodegenerative diseases due to its ability to modulate neuroinflammatory responses.

Case Study: Neuroprotection

A recent animal study demonstrated that administration of this compound resulted in reduced neuronal apoptosis in models of Alzheimer’s disease. The compound appeared to inhibit the activation of microglial cells, which are implicated in neuroinflammation.

Use in Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be used to create more complex molecules through various coupling reactions.

Synthetic Pathways

The compound can be utilized in:

- Suzuki coupling reactions to form biaryl compounds.

- Reactions involving nucleophilic substitutions due to the presence of the carbonitrile group.

Mechanism of Action

The mechanism of action of 6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinoline-3-carbonitrile Derivatives

Key Observations :

- Halogenation: Bromo and chloro-fluoro groups enhance lipophilicity and target binding (e.g., kinase inhibition) compared to non-halogenated analogs .

- Nitro Groups: Nitro substituents (e.g., in 4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrile) improve reactivity but may increase toxicity risks .

Key Observations :

Key Observations :

- Anti-Parasitic Activity: Methoxybenzo[h]quinoline analogs show superior activity against Trypanosoma cruzi compared to clinical standards, likely due to electron-withdrawing substituents enhancing target engagement .

- Safety Profile : Nitro-containing derivatives (e.g., ) may pose higher toxicity risks, necessitating detailed ADME/Tox studies .

Table 4: Physicochemical Properties

Biological Activity

6-Bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family, characterized by the presence of multiple halogen atoms. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 915369-04-9 |

| Molecular Formula | C16H8BrClFN3 |

| Molecular Weight | 376.61 g/mol |

| IUPAC Name | This compound |

| LogP | 4.83 |

| PSA | 51.94 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may inhibit various enzymes or receptors, leading to significant biological effects such as:

- Antimicrobial Activity: The presence of halogens enhances the compound's reactivity, which may contribute to its ability to disrupt microbial cell functions.

- Anticancer Properties: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

-

Anticancer Activity:

- In vitro studies demonstrated that derivatives of quinoline compounds exhibit significant anticancer activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). One derivative showed an IC50 value of 1.9 µg/mL against HCT-116 cells, which is comparable to doxorubicin (IC50 3.23 µg/mL) .

-

Antimicrobial Studies:

- The compound has shown promising results in antimicrobial assays, with effective concentrations indicating potential as a therapeutic agent against bacterial infections .

- Mechanistic Insights:

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of various quinoline derivatives, including this compound. The study utilized a panel of cancer cell lines and found that the compound induced significant apoptosis in HCT-116 cells, with flow cytometry confirming increased sub-G1 phase populations indicative of cell death .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, the compound was tested against several bacterial strains using standard disk diffusion methods. The results indicated that it exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating infections caused by these pathogens .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile, and what key intermediates are involved?

Methodological Answer: The compound is synthesized via the Gould-Jacobs reaction, involving cyclization of substituted anilines with ketones or aldehydes. Key intermediates include 4-bromoquinoline precursors, which undergo nucleophilic aromatic substitution (SNAr) with 3-chloro-4-fluoroaniline. For example, 4-bromoquinoline derivatives (prepared via bromination of quinoline precursors) react with the aniline under catalytic conditions (e.g., Pd(OAc)₂/Xantphos) to form the target compound . Recent advancements employ microwave-assisted synthesis using nanocatalysts like N-GQDs/CoFe₂O₄, reducing reaction time from 24 hours to 2 hours while achieving >85% yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns on the quinoline and aniline moieties. For example, the nitrile (C≡N) group appears as a sharp singlet near 120 ppm in ¹³C NMR.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 394.96 for C₁₆H₈BrClFN₃) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray crystallography : Resolves crystal packing and stereochemistry using SHELX software .

- IR Spectroscopy : Identifies nitrile stretches (~2220 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can computational methods like DFT optimize the electronic properties of this compound for target biological activity?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) calculates:

- HOMO-LUMO gaps : Predicts charge-transfer interactions (e.g., a narrow gap <3 eV enhances reactivity with biological targets).

- Electrostatic potential maps : Identify electron-deficient regions (e.g., the quinoline core) for nucleophilic attack.

- Fukui indices : Highlight reactive sites (e.g., C-3 nitrile for covalent bonding). Studies using Becke’s exchange-correlation functionals correlate these parameters with inhibitory activity against enzymes like BChE, as seen in related quinoline-3-carbonitriles .

Q. What strategies address low solubility of this compound in aqueous media for in vivo studies?

Methodological Answer:

- Co-solvent systems : 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline improves solubility to ≥2.5 mg/mL .

- Nanoformulation : Liposomes or PLGA nanoparticles enhance bioavailability by encapsulating the hydrophobic core.

- Structural modifications : Introducing hydrophilic groups (e.g., -OH at C-8) via Suzuki coupling balances solubility and activity .

Q. How do structural variations in the aniline moiety influence the bioactivity of quinoline-3-carbonitrile derivatives?

Methodological Answer: Comparative SAR studies reveal:

- Electron-withdrawing groups (Cl, F) : At meta/para positions enhance π-π stacking with hydrophobic enzyme pockets (e.g., BChE’s peripheral anionic site). Molecular docking shows 3-chloro-4-fluoro substitution increases binding affinity by 30% .

- Steric effects : Replacing bromine with smaller halogens (e.g., Cl) reduces steric hindrance, improving IC₅₀ values from 1.00 µM to 0.75 µM .

Q. What catalytic systems improve the efficiency of nucleophilic aromatic substitution in synthesizing this compound?

Methodological Answer:

- Palladium catalysis : Pd(OAc)₂/Xantphos enables Buchwald-Hartwig amination under mild conditions (80°C, 12h).

- Nanocomposites : N-GQDs/CoFe₂O₄ under microwave irradiation reduces reaction time to 2h with >85% yield .

- Solvent screening : Polar aprotic solvents (DMF) favor para-substitution, while toluene increases regioselectivity for meta positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.